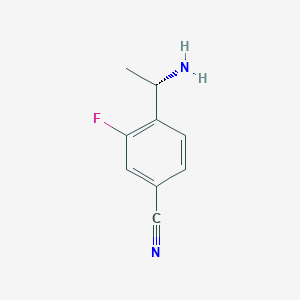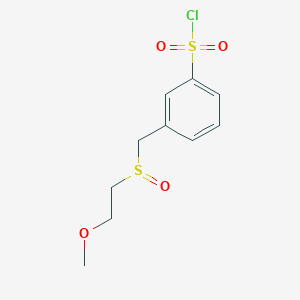
Penta-O-galloyl-I(2)-D-glucose hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Penta-O-galloyl-I(2)-D-glucose hydrate is a polyphenolic compound known for its significant biological activities. It is a type of gallotannin, which is a class of hydrolyzable tannins. This compound is composed of a glucose molecule esterified with five gallic acid units. It is found in various plants and is known for its antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Penta-O-galloyl-I(2)-D-glucose hydrate typically involves the esterification of glucose with gallic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include:
Temperature: Typically around 60-80°C.
Solvent: Commonly used solvents include methanol, ethanol, or acetone.
Reaction Time: The reaction can take several hours to complete.
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Continuous Stirred Tank Reactors (CSTR): For continuous production.
Purification: Techniques such as crystallization, filtration, and chromatography are used to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Penta-O-galloyl-I(2)-D-glucose hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can lead to the formation of simpler phenolic compounds.
Substitution: The hydroxyl groups in the gallic acid units can undergo substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation Products: Quinones and other oxidized phenolic compounds.
Reduction Products: Simpler phenolic compounds.
Substitution Products: Esterified or etherified derivatives.
Scientific Research Applications
Penta-O-galloyl-I(2)-D-glucose hydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyphenolic chemistry and tannin interactions.
Biology: Investigated for its role in plant defense mechanisms and interactions with other biomolecules.
Medicine: Studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.
Industry: Used in the food and beverage industry as a natural antioxidant and preservative.
Mechanism of Action
The mechanism of action of Penta-O-galloyl-I(2)-D-glucose hydrate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells and inhibits tumor growth by modulating various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Epigallocatechin gallate (EGCG): Found in green tea, known for its antioxidant and anticancer properties.
Ellagic Acid: Found in fruits like pomegranates and berries, known for its antioxidant and anti-inflammatory effects.
Tannic Acid: A type of tannin found in various plants, used as an astringent and antioxidant.
Uniqueness
Penta-O-galloyl-I(2)-D-glucose hydrate is unique due to its specific structure, which allows it to interact with multiple biological targets and exhibit a wide range of biological activities. Its multiple gallic acid units provide strong antioxidant properties, making it more potent compared to similar compounds.
Properties
Molecular Formula |
C41H34O27 |
|---|---|
Molecular Weight |
958.7 g/mol |
IUPAC Name |
[(3S,5S,6S)-3,4,5,6-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate;hydrate |
InChI |
InChI=1S/C41H32O26.H2O/c42-17-1-12(2-18(43)28(17)52)36(57)62-11-27-33(64-37(58)13-3-19(44)29(53)20(45)4-13)34(65-38(59)14-5-21(46)30(54)22(47)6-14)35(66-39(60)15-7-23(48)31(55)24(49)8-15)41(63-27)67-40(61)16-9-25(50)32(56)26(51)10-16;/h1-10,27,33-35,41-56H,11H2;1H2/t27?,33-,34?,35-,41-;/m0./s1 |
InChI Key |
JCJIMLXECAATFH-YUUKOJDWSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2[C@@H](C([C@@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O.O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(3-trifluoromethylphenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester](/img/structure/B12831874.png)


![N-Isopropyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12831906.png)
![(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine](/img/structure/B12831910.png)









